Tie2 kinase inhibitor 2

Tie2 kinase inhibition Angiogenesis Structure-activity relationship

(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid, also known as Tie2 Inhibitor 7 or compound 7, is a selective, small-molecule inhibitor of the Tie2 receptor tyrosine kinase. It was developed as an optimized analog of an earlier lead compound (compound with significantly improved selectivity and physicochemical properties.

Molecular Formula C31H35N3O5
Molecular Weight 529.6 g/mol
Cat. No. B593661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTie2 kinase inhibitor 2
Synonyms5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid
Molecular FormulaC31H35N3O5
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4
InChIInChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1
InChIKeyGHHDFOFSMBLLDX-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tie2 Inhibitor 7 (CAS 1020412-97-8): A Selectively Optimized Tie2 Kinase Inhibitor for Angiogenesis Research


(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid, also known as Tie2 Inhibitor 7 or compound 7, is a selective, small-molecule inhibitor of the Tie2 receptor tyrosine kinase [1]. It was developed as an optimized analog of an earlier lead compound (compound 1) with significantly improved selectivity and physicochemical properties. Its primary utility lies in preclinical research focused on Tie2-mediated angiogenesis and vascular biology.

Why Tie2 Inhibitors Cannot Be Interchanged: The Critical Role of Selectivity and Physicochemical Properties


The Tie2 kinase inhibitor class exhibits extreme variability in both potency and selectivity profiles. While some inhibitors, like SB-633825, are ultra-potent (IC50 of 3.5 nM), they also demonstrate significant off-target activity against kinases such as LOK and BRK . Others, like the lead analog compound 1, suffer from poor metabolic stability (0% remaining in human liver microsomes) and low aqueous solubility, rendering them unsuitable for in vivo studies [1]. Therefore, substituting Tie2 Inhibitor 7 with a generic alternative without accounting for its specific, quantifiable advantages in selectivity, solubility, and metabolic stability would compromise experimental integrity and data interpretability.

Quantitative Differentiation Guide for Tie2 Inhibitor 7 (CAS 1020412-97-8)


3.2-Fold Improvement in Tie2 Kinase Inhibition Compared to Lead Compound 1

In a direct head-to-head comparison, (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid (compound 7) inhibited Tie2 kinase with an IC50 of 1 µM, whereas the lead analog compound 1 showed an IC50 of 3.2 µM [1]. This represents a 3.2-fold enhancement in potency.

Tie2 kinase inhibition Angiogenesis Structure-activity relationship

Clean Kinase Selectivity: No Off-Target Inhibition Across 17 Kinases up to 20 µM

While compound 1 exhibited off-target activity against JNK1 (IC50 = 3.9 µM) and VEGFR2 (IC50 = 6.6 µM), compound 7 showed no inhibition of any of the 17 tested protein kinases at concentrations up to 20 µM [1]. This includes kinases critical for vascular biology, such as VEGFR2.

Kinase selectivity Off-target activity Tie2 signaling

66% Metabolic Stability vs. 0%: Overcoming Rapid Hepatic Clearance

In human liver microsome (HLM) stability assays, 66% of compound 7 remained after incubation, compared to 0% for compound 1 [1]. Furthermore, compound 7 showed no significant inhibition of major CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4) at 20 µM, whereas compound 1 inhibited CYP3A4 (IC50 = 1 µM), 2C9 (5.9 µM), 2C19 (1.6 µM), and 2D6 (2 µM).

Metabolic stability Human liver microsomes ADME

150-Fold Increase in Aqueous Solubility: From 0.4 µM to 60 µM

Compound 7 demonstrated a 150-fold increase in aqueous solubility compared to compound 1, with measured solubilities of 60 µM and 0.4 µM, respectively [1]. This improvement is attributed to the optimized nicotinic acid and carbamate moieties.

Aqueous solubility Formulation Physicochemical properties

80% Reduction in Choroidal Neovascularization in a Rat Model

In a rat model of Matrigel-induced choroidal neovascularization (CNV), local administration of compound 7 (10 µg/µl) reduced the CNV index by 80% (P < 0.001) compared to vehicle control [1]. Compound 1 was not tested in vivo due to its poor physicochemical properties.

In vivo efficacy Choroidal neovascularization Angiogenesis

Balanced Potency-Selectivity Profile vs. Ultra-Potent But Promiscuous Inhibitors

While SB-633825 is a more potent Tie2 inhibitor (IC50 = 3.5 nM), it also potently inhibits LOK (STK10, IC50 = 66 nM) and BRK (PTK6, IC50 = 150 nM) . In contrast, Tie2 Inhibitor 7 (IC50 = 1 µM) maintains a clean selectivity profile against 17 tested kinases at up to 20 µM [1]. This suggests that Tie2 Inhibitor 7 may be preferred for studies requiring unambiguous Tie2-specific pathway interrogation.

Kinase inhibitor profiling Selectivity Tie2

Optimal Application Scenarios for Tie2 Inhibitor 7 in Preclinical Research


Investigating Tie2-Dependent Angiogenesis in Ocular Disease Models

The compound's demonstrated in vivo efficacy in a rat model of Matrigel-induced choroidal neovascularization, where it reduced the CNV index by 80% [1], makes it an ideal tool for studying Tie2's role in wet age-related macular degeneration (AMD) and other ocular angiogenic disorders. Its high aqueous solubility (60 µM) [1] also facilitates intraocular or systemic administration.

Elucidating Tie2-Specific Signaling Without VEGFR2 Crosstalk

Researchers requiring unambiguous interrogation of the Tie2 pathway should prioritize this compound. Its clean selectivity profile, showing no inhibition of 17 tested kinases, including VEGFR2, at concentrations up to 20 µM [1], allows for the dissociation of Tie2-mediated effects from those of other pro-angiogenic kinases.

Preclinical In Vivo Efficacy Studies Requiring Favorable ADME Properties

For studies transitioning from in vitro to in vivo models, this compound offers a significant advantage over early leads. Its improved metabolic stability (66% remaining in HLM) and lack of CYP450 inhibition [1] reduce the risk of rapid clearance and drug-drug interactions, making it a more reliable tool for chronic dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tie2 kinase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.